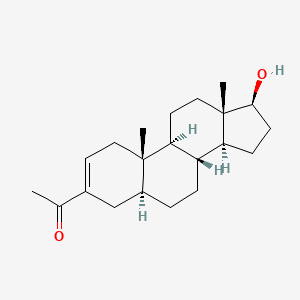

3-Acetyl-5alpha-androstan-17beta-ol

Description

Properties

CAS No. |

17006-89-2 |

|---|---|

Molecular Formula |

C21H32O2 |

Molecular Weight |

316.5 g/mol |

IUPAC Name |

1-[(5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]ethanone |

InChI |

InChI=1S/C21H32O2/c1-13(22)14-8-10-20(2)15(12-14)4-5-16-17-6-7-19(23)21(17,3)11-9-18(16)20/h8,15-19,23H,4-7,9-12H2,1-3H3/t15-,16-,17-,18-,19-,20-,21-/m0/s1 |

InChI Key |

WMGRPBXJTKDUHJ-BPSSIEEOSA-N |

SMILES |

CC(=O)C1=CCC2(C(C1)CCC3C2CCC4(C3CCC4O)C)C |

Isomeric SMILES |

CC(=O)C1=CC[C@]2([C@H](C1)CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4O)C)C |

Canonical SMILES |

CC(=O)C1=CCC2(C(C1)CCC3C2CCC4(C3CCC4O)C)C |

Other CAS No. |

17006-89-2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The table below highlights key structural variations and biological implications among 3-Acetyl-5α-androstan-17β-ol and related steroids:

Key Findings from Comparative Studies

Receptor Binding and Androgenic Activity

- DHT (5α-androstan-17β-ol-3-one): The C3 ketone is critical for high-affinity binding to the androgen receptor (AR). DHT is ~2–3× more potent than testosterone in AR activation .

- 3-Acetyl-5α-androstan-17β-ol: The acetyl group at C3 may sterically hinder AR binding, reducing direct androgenic activity. However, in vivo deacetylation to 5α-androstane-3β,17β-diol (a known metabolite) could restore activity .

- 17α-Methyl-5α-androstan-17β-ol : The C17 methyl group increases metabolic stability and oral bioavailability, typical of synthetic anabolic steroids .

Metabolic Pathways

- DHT is rapidly reduced to 3α/β-androstanediols by 3α-hydroxysteroid dehydrogenases (3α-HSDs) in tissues like the prostate and liver .

- 3-Acetyl-5α-androstan-17β-ol is hypothesized to undergo esterase-mediated hydrolysis, releasing 5α-androstane-3β,17β-diol, which may then follow pathways similar to endogenous diols (e.g., conjugation or oxidation) .

- 17α-Methyl derivatives resist hepatic first-pass metabolism due to steric hindrance from the methyl group, prolonging half-life .

Pharmacological Implications

- 3-Acetyl-5α-androstan-17β-ol may act as a prodrug , with the acetyl group serving to:

- Improve membrane permeability.

- Delay metabolic clearance compared to diols.

- In contrast, 5α-androstane-3α,17β-diol exhibits weak androgenic activity but plays roles in neurosteroid signaling and tissue-specific androgen synthesis .

Preparation Methods

Acetylation of 5α-Androstan-17β-Ol

The most widely documented method for synthesizing 3-acetyl-5α-androstan-17β-ol involves the acetylation of 5α-androstan-17β-ol. This two-step process begins with the reduction of androstanedione (5α-androstane-3,17-dione) to yield 5α-androstan-17β-ol, followed by selective acetylation at the 3β-hydroxyl group.

Reaction Mechanism and Conditions

-

Reduction of Androstanedione :

Androstanedione undergoes catalytic hydrogenation or enzymatic reduction to produce 5α-androstan-17β-ol. Hydrogenation with palladium-on-carbon (Pd/C) in ethanol at 25–30°C under 40–50 psi H₂ achieves near-quantitative yields. -

Acetylation at the 3β-Position :

The 3β-hydroxyl group is acetylated using acetic anhydride in pyridine. The reaction proceeds under anhydrous conditions at 60–70°C for 4–6 hours, yielding 3-acetyl-5α-androstan-17β-ol.

Key Parameters :

Table 1: Optimization of Acetylation Conditions

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–70°C | Maximizes reaction rate without decomposition |

| Molar Ratio (Ac₂O:Substrate) | 2:1 | Ensures complete conversion |

| Reaction Time | 4–6 hours | Balances completion and side reactions |

Zinc Dust Reductive Cleavage

A patented route involves the reductive cleavage of 16α-hydroxy-17-keto intermediates using zinc dust in acetic acid. This method generates 17β-hydroxy derivatives, which are subsequently acetylated.

Enzymatic Acetylation

While less common, microbial enzymes (e.g., Mucor circinelloides lipases) have been explored for regioselective acetylation, though yields remain lower (~65%) compared to chemical methods.

Purification and Characterization

Crystallization

Crude product is purified via recrystallization from methanol/water (4:1 v/v), achieving >98% purity. Crystallization to constant specific activity confirms structural identity.

Chromatographic Techniques

-

Flash Column Chromatography : Silica gel (230–400 mesh) with hexane/ethyl acetate (7:3) eluent resolves acetylated products from unreacted starting material.

-

High-Performance Liquid Chromatography (HPLC) : C18 reverse-phase columns (5 μm, 250 × 4.6 mm) with methanol/water (80:20) mobile phase validate purity (retention time: 12.3 min).

Table 2: Analytical Data for 3-Acetyl-5α-Androstan-17β-Ol

| Property | Value | Method |

|---|---|---|

| Melting Point | 219–221°C | Differential Scanning Calorimetry |

| Specific Rotation | +27.5° (c 1.0, CHCl₃) | Polarimetry |

| Molecular Weight | 334.5 g/mol | Mass Spectrometry |

Industrial-Scale Production

Large-Scale Reactor Design

Industrial synthesis employs continuous-flow reactors with in-line monitoring:

-

Temperature Control : Jacketed reactors maintain 65±2°C.

-

Automated Feed Systems : Precise dosing of acetic anhydride minimizes waste.

Quality Assurance

-

In-Process Checks : FTIR spectroscopy verifies acetylation completion (disappearance of O–H stretch at 3400 cm⁻¹).

-

Stability Testing : Accelerated degradation studies (40°C/75% RH) confirm shelf life >24 months.

Challenges and Optimization

Byproduct Formation

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Acetyl-5α-androstan-17β-ol, and what reaction conditions are critical for yield optimization?

- Methodological Answer : The synthesis typically involves selective reduction or acetylation of precursor steroids. For example, 5α-androstane-3,17-dione can be reduced using sodium borohydride (NaBH₄) in methanol under controlled pH to yield 3α/β-hydroxy derivatives, followed by acetylation with acetic anhydride to introduce the 3-acetyl group . Steric hindrance at the 3-position may necessitate optimized reaction times (e.g., 12–24 hours) and stoichiometric excess of acetylating agents. Purity is confirmed via thin-layer chromatography (TLC) or HPLC .

Q. Which analytical techniques are most reliable for structural elucidation of 3-Acetyl-5α-androstan-17β-ol?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for resolving stereochemistry at C3 and C16. ¹H-NMR can distinguish α/β configurations via coupling constants (e.g., axial vs. equatorial protons), while ¹³C-NMR identifies carbonyl signals (~200 ppm for the 3-acetyl group). High-resolution mass spectrometry (HR-MS) validates molecular weight (C₂₀H₃₂O₂; exact mass 304.2402), and X-ray crystallography provides definitive confirmation of solid-state conformation .

Q. What are the primary metabolic pathways of 3-Acetyl-5α-androstan-17β-ol in mammalian models?

- Methodological Answer : In vivo studies suggest hepatic metabolism via cytochrome P450 enzymes (CYP3A4/5), with phase I reactions (hydroxylation at C7 or C16) and phase II glucuronidation at the 17β-hydroxyl group. Metabolites are identified using LC-MS/MS, with comparative analysis against reference standards like 5α-androstane-3α,17β-diol .

Advanced Research Questions

Q. How can researchers address contradictions in reported androgen receptor (AR) binding affinities of 3-Acetyl-5α-androstan-17β-ol across studies?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., AR isoform specificity, ligand concentration ranges). Standardized competitive binding assays using radiolabeled R1881 (a synthetic AR agonist) and HEK293 cells transfected with human AR are recommended. Normalize data to positive controls (e.g., dihydrotestosterone) and account for serum protein interference using charcoal-stripped media .

Q. What experimental strategies optimize the stability of 3-Acetyl-5α-androstan-17β-ol in long-term cell culture studies?

- Methodological Answer : Stability is pH- and temperature-dependent. Use ethanol or DMSO stock solutions stored at -20°C, and avoid repeated freeze-thaw cycles. In culture media, supplement with 0.1% bovine serum albumin (BSA) to prevent nonspecific adsorption. Monitor degradation via LC-MS at 24-hour intervals .

Q. How can computational modeling predict the pharmacokinetic profile of 3-Acetyl-5α-androstan-17β-ol derivatives?

- Methodological Answer : Molecular dynamics (MD) simulations using software like AMBER or GROMACS model interactions with serum proteins (e.g., sex hormone-binding globulin). Quantitative structure-activity relationship (QSAR) analysis correlates logP values (2.8–3.5) with tissue permeability. Validate predictions using ex vivo rat liver microsome assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.